molecular formula C17H24N4O2 B3808791 N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-(4-morpholinyl)ethanamine

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-(4-morpholinyl)ethanamine

Cat. No. B3808791
M. Wt: 316.4 g/mol
InChI Key: HEIOSFFEMHYCAZ-UHFFFAOYSA-N
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Description

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-(4-morpholinyl)ethanamine, also known as BZME, is a compound that has attracted attention in scientific research due to its potential applications in various fields. In

Mechanism of Action

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-(4-morpholinyl)ethanamine acts as a competitive inhibitor of DAT, binding to the transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-(4-morpholinyl)ethanamine has been found to have a range of biochemical and physiological effects, including increased dopamine release, altered synaptic plasticity, and changes in behavior. These effects are dependent on the dose and duration of N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-(4-morpholinyl)ethanamine exposure, as well as the specific brain regions targeted.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-(4-morpholinyl)ethanamine in lab experiments is its selectivity for DAT, which allows researchers to specifically target this transporter without affecting other neurotransmitter systems. However, N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-(4-morpholinyl)ethanamine has limitations in terms of its stability and solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-(4-morpholinyl)ethanamine, including the development of more stable and soluble analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in neurological disorders. Additionally, further studies are needed to fully understand the mechanisms underlying N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-(4-morpholinyl)ethanamine's effects on dopamine signaling and behavior.

Scientific Research Applications

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-(4-morpholinyl)ethanamine has been found to have potential applications in the field of neuroscience, particularly in the study of the dopamine transporter (DAT). Studies have shown that N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-(4-morpholinyl)ethanamine can selectively bind to DAT and inhibit its function, making it a useful tool for investigating the role of DAT in various neurological disorders such as Parkinson's disease and addiction.

properties

IUPAC Name

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-morpholin-4-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-20(7-8-21-9-11-22-12-10-21)14-17-18-16(19-23-17)13-15-5-3-2-4-6-15/h2-6H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIOSFFEMHYCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCOCC1)CC2=NC(=NO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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